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Compound of Interest

Compound Name: Fluazinam impurity 1

Cat. No.: B12423536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluazinam impurity 1, with the CAS number 169327-87-1, is a known process impurity and

metabolite of Fluazinam, a broad-spectrum fungicide.[1][2] This document provides an in-depth

technical overview of Fluazinam impurity 1, including its chemical and physical properties,

synthesis, analytical methods for its detection, and its toxicological profile. This guide is

intended to serve as a valuable resource for professionals in research, development, and

quality control.

Chemical and Physical Properties
Fluazinam impurity 1, also known as 3-chloro-N-[3-chloro-2,4-dinitro-6-

(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, is a complex organic molecule.[3][4]

Its key physicochemical properties are summarized in the table below for easy reference and

comparison.
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Property Value Reference

CAS Number 169327-87-1 [3][4]

Molecular Formula C₁₃H₄Cl₂F₆N₄O₄ [3][4]

Molecular Weight 465.09 g/mol [3][4]

IUPAC Name

3-chloro-N-[3-chloro-2,4-

dinitro-6-

(trifluoromethyl)phenyl]-5-

(trifluoromethyl)pyridin-2-amine

[4]

Synonyms

2-Pyridinamine, 3-chloro-N-[3-

chloro-2,4-dinitro-6-

(trifluoromethyl)phenyl]-5-

(trifluoromethyl)-; N-[3-Chloro-

5-(trifluoromethyl)-2-

pyridinyl]-3-chloro-2,4-dinitro-

6-(trifluoromethyl)aniline; 3-

Chloro-N-[5-chloro-4-nitro-2-

(trifluoromethyl)phenyl]-5-

(trifluoromethyl)pyridin-2-amine

[4]

Appearance Data not available

Boiling Point 380.5 ± 42.0 °C (Predicted) [4]

Density 1.766 ± 0.06 g/cm³ (Predicted) [4]

Purity ≥95% (Commercially available) [4]

Synthesis of Fluazinam Impurity 1
A method for the preparation of Fluazinam-related impurities, including the compound with CAS

number 169327-87-1, has been described in patent CN114315707A.[5] The synthesis is a

multi-step process, which is outlined below. It is important to note that while the patent provides

a general framework, optimization of reaction conditions and purification procedures may be

necessary for laboratory-scale synthesis.
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Experimental Protocol
Step 1: Etherification

Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in an organic solvent A.

Add an etherification reagent (e.g., sodium methoxide, sodium ethoxide, dimethyl sulfate, or

a Grignard reagent) with a molar ratio of 1:1-5 relative to the starting aniline.

React for 2 to 5 hours at a temperature between 20 and 40 °C.

Extract the reaction product with an organic solvent B (e.g., dichloromethane,

dichlorobenzene, dichloroethane, chlorobenzene, or ethyl acetate) 4 to 6 times.

Wash the combined organic layers with water until the pH is between 5 and 6.

Concentrate the organic phase under reduced pressure to obtain the etherification product,

3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline.

Step 2: Substitution Reaction

Dissolve the product from Step 1 in an organic solvent C (e.g., DMF, methanol, ethyl acetate,

dichloromethane, tetrahydrofuran, n-hexane, or petroleum ether).

Add 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with a molar ratio of 1:1-3 relative to the

etherification product.

The specifics of the reaction conditions for this step are not detailed in the provided search

results.

Step 3: Acidification Reaction

The intermediate from the substitution reaction is then subjected to an acidification reaction

to yield 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha-trifluoro-4,6-dinitro-p-

toluidine. Further details of this step are not available in the search results.

Step 4: Chlorination Reaction
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Dissolve 14.8 g (0.03 mol) of the intermediate from Step 3 in ethyl acetate in a 50-ml round-

bottom flask.

Add 15 ml (0.12 mol) of thionyl chloride.

Heat the reaction mixture to 110 °C.

After the reaction, remove the solvent by rotary evaporation.

Wash the residue with water.

Extract the product with ethyl acetate (4 repetitions).

Combine the organic extracts and enrich by rotary evaporation.

Recrystallize the crude product to obtain Fluazinam impurity 1 (15.0 g, 95% yield, 97%

purity).[5]

3,5-dinitro-trifluoromethyl-2,4-dichloroaniline Etherification Product

Etherification
(e.g., NaOCH3) Substitution Product

Substitution
(with 3-chloro-6-(trifluoromethyl)pyridin-2-amine) Acidification ProductAcidification Fluazinam Impurity 1

Chlorination
(SOCl2)

Click to download full resolution via product page

Caption: Synthetic pathway for Fluazinam impurity 1.

Analytical Methodology
The determination of Fluazinam impurity 1 in technical grade Fluazinam and its suspension

concentrate formulations is crucial for quality control. A peer-validated reversed-phase high-

performance liquid chromatography (HPLC) with a diode-array detector (DAD) method is

provided in the Food and Agriculture Organization (FAO) specifications for Fluazinam.[6]

Experimental Protocol: HPLC-DAD Analysis
Reagents and Materials:

Water, HPLC grade
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Acetonitrile, HPLC grade

Fluazinam impurity 1 reference standard of known purity

Chromatographic Conditions:

The specific column, mobile phase composition, flow rate, injection volume, and detector

wavelength are not explicitly detailed in the readily available search results. This information

would typically be found in the full FAO/CIPAC method documentation.

Sample Preparation (for Technical Material - TC):

Accurately weigh an appropriate amount of the technical material into a volumetric flask.

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).

Filter the solution through a 0.45 µm filter before injection.

Sample Preparation (for Suspension Concentrate - SC):

Accurately weigh an appropriate amount of the suspension concentrate into a volumetric

flask.

Add a suitable solvent (e.g., acetonitrile) and sonicate to ensure complete extraction of the

analyte.

Dilute to volume with the solvent.

Filter the solution through a 0.45 µm filter before injection.

Quantification:

Quantification is performed using an external standard calibration curve prepared from the

Fluazinam impurity 1 reference standard.
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Caption: Workflow for HPLC-DAD analysis of Fluazinam impurity 1.
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Toxicological Profile
Fluazinam impurity 1 has been identified as a toxicologically relevant impurity in technical

grade Fluazinam.[7] The primary toxicological effect observed is the induction of white matter

vacuolation in the central nervous system of rats, mice, and dogs.[7][8]

Key Toxicological Findings:

Studies have shown that this impurity is responsible for the neurotoxic lesion of white matter

vacuolation.[8]

The effect has been reported to be reversible.[8]

Due to its toxicological significance, a maximum limit for this impurity in technical grade

Fluazinam is set by regulatory bodies like the FAO.[6]

Experimental Protocols for Toxicological Studies: Detailed experimental protocols for the

neurotoxicity studies that identified the white matter vacuolation are not publicly available in the

searched literature. These studies are typically conducted by the registrant and submitted to

regulatory agencies for evaluation. The available information summarizes the findings of these

studies without providing the specific methodologies.

Biological Activity and Signaling Pathways
Fluazinam impurity 1 is reported to have antifungal activity against pathogens such as

Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani.[1]

Information regarding the specific signaling pathways affected by Fluazinam impurity 1 is not

available in the current body of public literature. Research on the parent compound, Fluazinam,

indicates that it acts as an uncoupler of oxidative phosphorylation in mitochondria.[2][9] It is

plausible that the impurity may share a similar mechanism of action, but this has not been

explicitly demonstrated. Studies on Fluazinam have shown that it can induce apoptosis and

autophagy through the activation of JNK and p38 pathways, and by decreasing Bcl-2 and

activating caspase-3.[9] However, it is crucial to note that these findings pertain to the active

ingredient Fluazinam, and not specifically to its impurity.
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Caption: Postulated mechanism of action of the parent compound, Fluazinam.

Conclusion
Fluazinam impurity 1 (CAS No. 169327-87-1) is a significant impurity of the fungicide

Fluazinam, possessing both antifungal activity and notable toxicological effects. This guide has

provided a comprehensive overview of its chemical properties, a patented synthesis route, a

validated analytical method for its quantification, and a summary of its known toxicological

profile. While detailed experimental protocols for toxicological studies and specific signaling

pathway information for the impurity are not publicly available, the information compiled herein

serves as a critical resource for researchers, scientists, and drug development professionals

working with Fluazinam and its related compounds. Further research is warranted to fully

elucidate the specific molecular mechanisms underlying the biological and toxicological effects

of this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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